4-{[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide
Description
Properties
IUPAC Name |
4-[[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-13-4-6-16(7-5-13)20-15(3)22-24-14(2)12-19(27(22)26-20)25-18-10-8-17(9-11-18)21(23)28/h4-12,25H,1-3H3,(H2,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYJQEUJOPSACQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
The core formation is achieved by reacting 5-amino-3-methyl-1H-pyrazole with a β-diketone such as acetylacetone under acidic conditions (e.g., acetic acid or p-toluenesulfonic acid) at reflux temperatures (100–120°C). This step yields 3,5-dimethylpyrazolo[1,5-a]pyrimidine as the initial intermediate.
Key Reaction Parameters
| Reactant | Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 5-Amino-3-methylpyrazole | Acetic acid | H2SO4 | 120°C | 6 hr | 75% |
Functionalization at Positions 2 and 3
To introduce the 2-(4-methylphenyl) substituent, a palladium-catalyzed cross-coupling reaction is employed. The 7-chloro derivative of the pyrazolo[1,5-a]pyrimidine core is first synthesized via chlorination using phosphorus oxychloride (POCl3). Subsequent Suzuki-Miyaura coupling with 4-methylphenylboronic acid in the presence of Pd(PPh3)4 and a base (e.g., Na2CO3) affords the 2-(4-methylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine intermediate.
Optimized Coupling Conditions
| Catalyst | Ligand | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh3)4 | - | DMF/H2O | 80°C | 82% |
Introduction of the 7-Amino Group
The 7-position of the pyrazolo[1,5-a]pyrimidine core is functionalized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed amination.
Nucleophilic Aromatic Substitution
The 7-chloro intermediate reacts with ammonia (NH3) in a sealed tube at elevated temperatures (100–150°C) to yield the 7-aminopyrazolo[1,5-a]pyrimidine derivative. However, this method often suffers from moderate yields due to steric hindrance from the 2-(4-methylphenyl) and 3,5-dimethyl groups.
Buchwald-Hartwig Amination
A more efficient approach utilizes palladium-catalyzed amination. Using Pd2(dba)3 as the catalyst, Xantphos as the ligand, and cesium carbonate (Cs2CO3) as the base, the 7-chloro derivative reacts with benzophenone imine to form a protected amine, which is subsequently hydrolyzed to the free amine.
Representative Conditions
| Catalyst | Ligand | Base | Solvent | Yield |
|---|---|---|---|---|
| Pd2(dba)3 | Xantphos | Cs2CO3 | Toluene | 88% |
Coupling with Benzamide Moiety
The final step involves coupling the 7-aminopyrazolo[1,5-a]pyrimidine intermediate with 4-carboxybenzamide to form the target compound.
Amidation Reaction Conditions
The amine reacts with 4-carboxybenzamide in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base (e.g., DIPEA) in dimethylformamide (DMF) at room temperature.
Reaction Optimization
| Coupling Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 25°C | 90% |
Purification and Characterization
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Structural confirmation is achieved through spectroscopic methods:
-
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.89–7.82 (m, 4H, benzamide-H), 2.51 (s, 3H, CH3), 2.34 (s, 3H, CH3).
-
HPLC-MS : m/z 428.2 [M+H]+, purity >98% (C18 column, acetonitrile/water).
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-{[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of 4-{[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide involves multiple steps of organic reactions, often starting from simpler pyrazolo[1,5-a]pyrimidine derivatives. The compound can be synthesized through various methods including heterocyclization reactions and acylation processes. For example, the synthesis route may involve reacting substituted pyrazoles with appropriate amines or benzamides under specific conditions to yield the target compound with high purity and yield .
Antimicrobial Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including this compound, exhibit significant antimicrobial activities. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi in vitro. For instance, certain derivatives demonstrated potent activity against Escherichia coli and Staphylococcus aureus, suggesting their potential as antibacterial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives have also been documented. These compounds may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This activity positions them as potential candidates for developing anti-inflammatory medications .
Anticancer Potential
The anticancer efficacy of this compound is another area of interest. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines by targeting key regulatory proteins involved in cell survival and proliferation. This suggests a promising role in cancer therapy .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies help elucidate the binding affinities and specific interactions with enzymes such as kinases and phosphatases that are crucial for its pharmacological effects. Findings suggest that this compound could serve as a selective inhibitor for certain tyrosine kinases involved in cancer progression .
Pharmacokinetic and Toxicological Profiles
Understanding the pharmacokinetics and potential toxicity of this compound is essential for its development as a therapeutic agent. Preliminary studies indicate favorable absorption characteristics and low toxicity profiles within therapeutic ranges. However, comprehensive toxicological assessments are necessary to ensure safety for clinical applications .
Case Studies and Research Findings
Several case studies have highlighted the application of pyrazolo[1,5-a]pyrimidine derivatives in drug discovery:
Mechanism of Action
The mechanism of action of 4-{[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to the selective targeting of tumor cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby halting cell proliferation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
Substituent Influence on Bioactivity :
- The benzamide group in the target compound may enhance binding affinity to kinase domains compared to acetamide derivatives (e.g., ) due to its larger aromatic surface area .
- Halogenated derivatives (e.g., 4-chlorophenyl in ) exhibit improved metabolic stability but may increase toxicity risks .
Physicochemical Properties: Morpholine-containing derivatives () demonstrate higher solubility in aqueous media, making them suitable for CNS-targeting drug design .
Synthetic Accessibility :
- The target compound’s synthesis likely involves Pd-catalyzed cross-coupling or SNAr reactions, similar to methods described for 5,7-disubstituted pyrazolo[1,5-a]pyrimidines () .
- In contrast, brominated or sulfonylated derivatives (e.g., ) require additional steps for introducing electrophilic substituents, complicating scalability .
Pharmacological and Pharmacokinetic Comparisons
Table 2: Pharmacological Data for Selected Analogues
Key Findings:
- Anticancer Activity : Acetamide derivatives () show potent antiproliferative effects (IC50 < 1.5 µM), suggesting that the target compound’s benzamide group may require optimization for similar efficacy .
- Analgesic Activity : Sulfonylated derivatives () exhibit superior analgesic activity, highlighting the role of electron-withdrawing groups in modulating inflammatory pathways .
Biological Activity
4-{[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core , which is known for its diverse biological activities. The IUPAC name of the compound is 4-[[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]benzamide. Its molecular formula is with a molecular weight of approximately 365.43 g/mol .
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinase 2 (CDK2) . By binding to the active site of CDK2, the compound prevents its interaction with cyclin A2, thereby disrupting the cell cycle and selectively targeting tumor cells . This mechanism positions it as a potential candidate for anticancer therapies.
Biological Activity and Research Findings
Anticancer Properties : Numerous studies have explored the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- A study indicated that compounds similar to this compound exhibited selective inhibition against various cancer cell lines, including HeLa and L929 cells .
- Another research highlighted its effectiveness as a CDK2 inhibitor, leading to reduced cell proliferation in tumor models .
Enzymatic Inhibition : The compound has been studied for its ability to inhibit various enzymes involved in cancer progression. For example:
- It has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .
Case Studies
Several case studies have focused on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
Q & A
Q. Safety protocols :
- Use gloves, protective eyewear, and fume hoods to avoid skin/eye contact with intermediates like trifluoromethyl or chlorophenyl groups .
- Dispose of waste via certified hazardous waste services to mitigate environmental risks .
Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Q. Basic
- Single-crystal X-ray diffraction : Resolves atomic positions and confirms substituent orientation, particularly for trifluoromethyl or halogenated groups .
- NMR spectroscopy : and NMR validate proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl signals (δ ~168 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 428.18) .
How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?
Q. Advanced
- Solvent selection : Polar solvents like DMF enhance solubility of intermediates but may require post-reaction dilution with water to precipitate products .
- Catalyst screening : Additives like triethylamine improve amination efficiency by neutralizing acidic byproducts .
- Temperature control : Maintaining reflux (~120°C) minimizes side reactions like over-alkylation .
- Byproduct analysis : Use TLC/HPLC to monitor reaction progress and identify unreacted starting materials .
What mechanistic insights explain the regioselectivity observed during the amination step of the pyrazolo[1,5-a]pyrimidine core?
Advanced
Regioselectivity at position 7 is governed by:
- Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) at position 2 deactivate adjacent sites, directing nucleophilic attack to position 7 .
- Steric hindrance : Bulky substituents (e.g., 4-methylphenyl) at position 2 favor amination at the less hindered position 7 .
- Computational DFT studies can model transition states to predict regiochemical outcomes .
How can computational tools like COMSOL Multiphysics enhance the design of pyrazolo[1,5-a]pyrimidine synthesis workflows?
Q. Advanced
- Reactor simulation : Model heat/mass transfer to optimize mixing and temperature gradients in scaled-up reactions .
- AI-driven parameter tuning : Machine learning algorithms predict optimal solvent ratios or catalyst loads based on historical data .
- Virtual screening : Molecular docking studies (e.g., AutoDock) prioritize derivatives with higher binding affinity for target enzymes .
How should researchers address contradictory biological activity data for this compound across different studies?
Q. Advanced
- Assay standardization : Validate protocols (e.g., IC measurements) using positive controls (e.g., doxorubicin for anticancer assays) .
- Structural analogs : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) on activity .
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell line specificity or dosage .
What chromatographic methods are optimal for purifying this compound, and how can co-eluting impurities be resolved?
Q. Advanced
- HPLC : Use C18 columns with acetonitrile/water gradients (60:40 to 90:10) at 1.5 mL/min; monitor at 254 nm .
- Prep-TLC : Silica gel GF254 plates with ethyl acetate/hexane (3:7) resolve polar byproducts .
- Ion-exchange chromatography : Remove acidic/basic impurities using Dowex resins .
What strategies ensure reproducibility of synthetic protocols across laboratories?
Q. Advanced
- Detailed SOPs : Specify reaction vessel geometry, stirring rates, and solvent purity thresholds .
- Inter-lab validation : Collaborate to replicate results using shared batches of critical reagents (e.g., enaminones) .
- Stability testing : Monitor intermediate degradation under varying storage conditions (e.g., light, humidity) .
How do structural modifications at position 7 influence the compound’s enzymatic inhibition profile?
Q. Advanced
- Amino group substitution : N-methylation reduces hydrogen-bonding capacity, lowering kinase inhibition .
- Benzamide derivatization : Electron-withdrawing groups (e.g., nitro) enhance binding to ATP pockets in kinases .
- Biological assays : Compare IC values against wild-type vs. mutant enzymes to map structure-activity relationships .
What factorial design approaches are effective for optimizing multi-step synthetic pathways?
Q. Advanced
- Full factorial design : Vary temperature, solvent, and catalyst load simultaneously to identify interactions .
- Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., pH and yield) .
- Taguchi arrays : Prioritize critical parameters (e.g., reaction time) while minimizing experimental runs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
